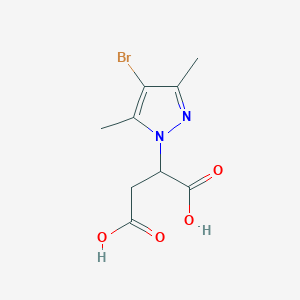
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-bromo-3,5-dimethyl-pyrazol-1-yl)-acetic acid” is a useful research chemical with the CAS number 312309-43-6 . Its molecular weight is 233.06 and its molecular formula is C7H9BrN2O2 .
Physical And Chemical Properties Analysis
The compound has a boiling point of 363.1 ℃ at 760 mmHg and a density of 1.69 g/cm3 . It also has a topological polar surface area of 55.1 .Scientific Research Applications
Chemical Synthesis and Biological Activity
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-succinic acid is a compound of interest in the field of chemical synthesis and biological studies. Pyrazole derivatives, including the specified compound, are known for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. A comprehensive overview of pyrazole synthesis highlights the importance of these compounds in both combinatorial and medicinal chemistry due to their extensive biological activities and use as synthons in organic synthesis (Dar & Shamsuzzaman, 2015). Further, pyrazole carboxylic acid derivatives, closely related to the compound , exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects, underscoring their significance in heterocyclic chemistry for therapeutic applications (Cetin, 2020).
Biotechnological and Environmental Applications
Succinic acid, a related bioproduct, has emerged as a critical bio-based building block chemical due to its versatile applications, including its use in the synthesis of polymers, resins, and bioplastics. Innovative fermentation processes and bioreactor designs have been developed to enhance succinic acid production from renewable resources, demonstrating a shift towards sustainable and eco-friendly chemical manufacturing (Ferone et al., 2019). Additionally, the integration of membrane technologies in the production process has been explored for the sustainable and economical production of succinic acid, highlighting the industry's move towards cleaner production methods (Kumar et al., 2020).
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-4-8(10)5(2)12(11-4)6(9(15)16)3-7(13)14/h6H,3H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSYIMSPNWXYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(CC(=O)O)C(=O)O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-succinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

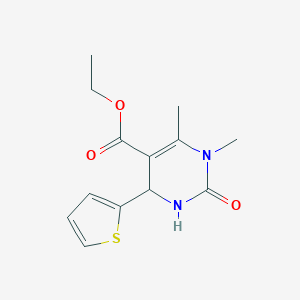
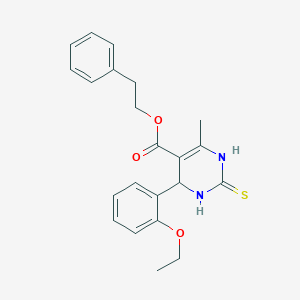
![7-benzyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413956.png)
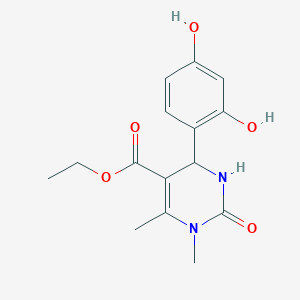
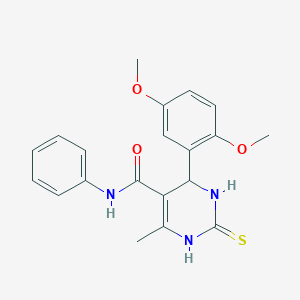
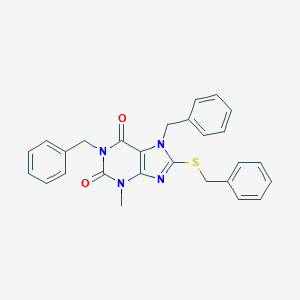
![3,6-dichloro-9-({3-[(3,6-dichloro-9H-carbazol-9-yl)methylene]cyclobutylidene}methyl)-9H-carbazole](/img/structure/B413961.png)
![1,7-dibenzyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413963.png)
![3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413966.png)
![1-[(2-phenyl-1,3-dioxolan-2-yl)methyl]-1H-indole](/img/structure/B413968.png)
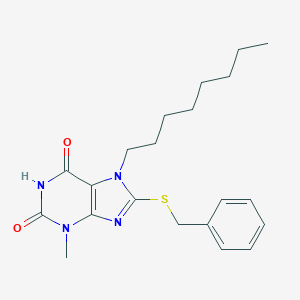
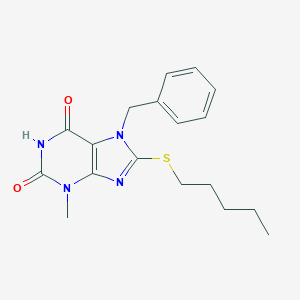
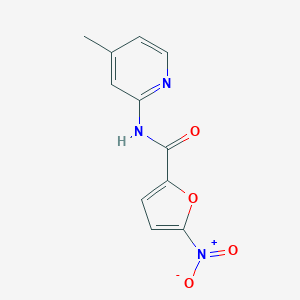
![1,1'-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole]](/img/structure/B413974.png)